molecular formula C12H15N B14241554 1-Methyl-2-phenyl-2-azabicyclo[3.1.0]hexane CAS No. 188969-81-5

1-Methyl-2-phenyl-2-azabicyclo[3.1.0]hexane

Katalognummer: B14241554
CAS-Nummer: 188969-81-5
Molekulargewicht: 173.25 g/mol
InChI-Schlüssel: GZSIZJWPWIDVTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-2-phenyl-2-azabicyclo[3.1.0]hexane is a bicyclic compound that features a unique azabicyclo structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The azabicyclo[3.1.0]hexane core is a conformationally constrained bicyclic isostere, which makes it a valuable scaffold in drug design and other scientific research.

Analyse Chemischer Reaktionen

1-Methyl-2-phenyl-2-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

Common reagents used in these reactions include transition metal catalysts, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Methyl-2-phenyl-2-azabicyclo[3.1.0]hexane has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Methyl-2-phenyl-2-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. The azabicyclo[3.1.0]hexane core acts as a conformationally constrained isostere, which allows it to mimic the structure of other biologically active molecules. This property enables the compound to bind to specific receptors or enzymes, thereby modulating their activity. For example, it has been shown to act as a potent μ opioid receptor antagonist, making it a potential candidate for the treatment of pruritus .

Vergleich Mit ähnlichen Verbindungen

1-Methyl-2-phenyl-2-azabicyclo[3.1.0]hexane can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

188969-81-5

Molekularformel

C12H15N

Molekulargewicht

173.25 g/mol

IUPAC-Name

1-methyl-2-phenyl-2-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C12H15N/c1-12-9-10(12)7-8-13(12)11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3

InChI-Schlüssel

GZSIZJWPWIDVTP-UHFFFAOYSA-N

Kanonische SMILES

CC12CC1CCN2C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.